molecular formula C6H9FN2 B14901632 2-((2-Fluorocyclobutyl)amino)acetonitrile

2-((2-Fluorocyclobutyl)amino)acetonitrile

Cat. No.: B14901632
M. Wt: 128.15 g/mol
InChI Key: OMMLVZWYGXHEQT-UHFFFAOYSA-N
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Description

2-((2-Fluorocyclobutyl)amino)acetonitrile is an organic compound characterized by the presence of a fluorinated cyclobutyl ring attached to an amino group, which is further connected to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Fluorocyclobutyl)amino)acetonitrile typically involves the reaction of 2-fluorocyclobutylamine with acetonitrile under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the amine, followed by the addition of acetonitrile to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2-Fluorocyclobutyl)amino)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the cyclobutyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar aprotic solvents.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced amines or alcohols.

    Substitution: Substituted cyclobutyl derivatives.

Scientific Research Applications

2-((2-Fluorocyclobutyl)amino)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-Fluorocyclobutyl)amino)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated cyclobutyl ring may enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets can vary depending on the application and the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Aminoacetonitrile: A simpler analog without the fluorinated cyclobutyl ring.

    Fluorocyclobutylamine: Lacks the acetonitrile moiety.

    Acetonitrile: A basic nitrile compound without the amino and fluorocyclobutyl groups.

Uniqueness

2-((2-Fluorocyclobutyl)amino)acetonitrile is unique due to the combination of the fluorinated cyclobutyl ring and the aminoacetonitrile structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C6H9FN2

Molecular Weight

128.15 g/mol

IUPAC Name

2-[(2-fluorocyclobutyl)amino]acetonitrile

InChI

InChI=1S/C6H9FN2/c7-5-1-2-6(5)9-4-3-8/h5-6,9H,1-2,4H2

InChI Key

OMMLVZWYGXHEQT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1NCC#N)F

Origin of Product

United States

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